N-hexylhydroxylamine

Lipoxygenase inhibition Structure–activity relationship Enzyme kinetics

N-Hexylhydroxylamine (C₆H₁₅NO, MW 117.19 g/mol) is an N-monoalkylated hydroxylamine bearing an unbranched six-carbon chain. It is classified as an aliphatic N-substituted hydroxylamine and is supplied primarily as a free base (typical purity ≥95%) or as the hydrochloride salt.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 90422-09-6
Cat. No. B8784010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexylhydroxylamine
CAS90422-09-6
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCCCNO
InChIInChI=1S/C6H15NO/c1-2-3-4-5-6-7-8/h7-8H,2-6H2,1H3
InChIKeyADXYMYHMDXYUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexylhydroxylamine (CAS 90422-09-6): Physicochemical Identity and Procurement Baseline


N-Hexylhydroxylamine (C₆H₁₅NO, MW 117.19 g/mol) is an N-monoalkylated hydroxylamine bearing an unbranched six-carbon chain. It is classified as an aliphatic N-substituted hydroxylamine and is supplied primarily as a free base (typical purity ≥95%) or as the hydrochloride salt . Its calculated LogP of approximately 1.94 places it in a moderately lipophilic regime distinct from both the highly hydrophilic short-chain analogs and the aggregation-prone long-chain derivatives . The compound has been cited in 351 patents (as the hydrochloride salt), reflecting broad industrial relevance as a polymerization inhibitor, antioxidant intermediate, and photoresist release agent [1].

Available as free base or hydrochloride salt
Moderate lipophilicity for organic-phase reactivity and membrane studies
351 patents span polymerization, pharmaceutical, and electronic chemical applications

Why Generic Substitution of N-Hexylhydroxylamine with Other N-Alkylhydroxylamines Fails


N-Alkylhydroxylamines are not functionally interchangeable. The length of the N-alkyl chain governs both the compound's physicochemical partitioning behavior and its biological target engagement [1]. Short-chain analogs (N-methyl, N-ethyl) are too hydrophilic to effectively access hydrophobic binding pockets, while unsubstituted hydroxylamine lacks the alkyl group required for productive enzyme interaction [1]. Conversely, longer-chain derivatives (N-decyl and beyond) exhibit optimal in vitro potency but are susceptible to aggregation artifacts that compromise effective concentration [1]. The general principle that N-alkylation reduces overall biological reactivity relative to hydroxylamine further underscores that each chain-length variant occupies a unique activity–property niche [2].

Short-chain analogs (N-methyl, N-ethyl)
May not partition into hydrophobic enzyme pockets; reported lack of measurable lipoxygenase engagement limits direct substitution.
Long-chain derivatives (N-octyl, N-decyl)
May exhibit aggregation artifacts that reduce effective concentration in aqueous assay systems, altering observed potency.
Unsubstituted hydroxylamine
Lacks the N-alkyl group required for enzyme interaction; biological reactivity profile is class-dependent and not interchangeable.

Quantitative Differentiation of N-Hexylhydroxylamine Against Its Closest N-Alkylhydroxylamine Comparators


Lipoxygenase-1 Inhibitory Activity: N-Hexyl is Half as Active as N-Octyl but Active Where Shorter Chains Are Inert

In a direct comparative study within the same experimental system, N-hexylhydroxylamine exhibited approximately 50% of the activity of N-octylhydroxylamine in extending the induction period of soybean lipoxygenase-1-catalyzed linoleic acid oxidation [1]. Critically, neither hydroxylamine nor N-methylhydroxylamine produced any measurable induction period at all, demonstrating a threshold alkyl chain length requirement for enzyme engagement [1]. The activity across the homologous series peaks at R = decyl (C₁₀), with the C₆ analog occupying a distinct intermediate position—active but sub-maximal—making it the shortest chain length that retains meaningful potency [1].

Lipoxygenase-1 Inhibition
Head-to-head
~50% relative activity vs. N-octylhydroxylamine; N-methyl/hydroxylamine inactive
Supports SAR studies at threshold chain length
Soybean LOX-1, pH 9.0, 25°C, induction period assay
Lipoxygenase inhibition Structure–activity relationship Enzyme kinetics

Partition Coefficient (LogP): N-Hexylhydroxylamine Is ~90-Fold More Lipophilic Than N-Methylhydroxylamine

The calculated octanol–water partition coefficient (LogP) of N-hexylhydroxylamine is 1.94 , compared to −0.01 for N-methylhydroxylamine [1]. This represents a ΔLogP of approximately 1.95 log units, equating to a roughly 90-fold difference in equilibrium partitioning favoring the organic phase. An alternative source reports a LogP of 1.55 for N-hexylhydroxylamine, which still represents a >30-fold lipophilicity increase over the methyl analog . This quantitative divergence has direct implications for membrane permeability, organic-phase extraction efficiency during synthesis, and hydrophobic pocket complementarity in biological targets.

Lipophilicity (LogP)
Reported
ΔLogP ~1.95 vs. N-methylhydroxylamine (≈90× more lipophilic)
Supports membrane permeability and organic-phase extraction
Calculated values; cross-source range 1.55–1.94
Lipophilicity LogP Drug-likeness

Synthetic Accessibility via Catalytic Hydrogenation: Class-Level Yields Up to 98% for N-Alkylhydroxylamines

A selective catalytic hydrogenation method applicable to the N-alkylhydroxylamine class—including N-hexylhydroxylamine—achieves yields of up to 98% from the corresponding nitroalkane under mild conditions (room temperature, H₂ atmosphere, supported palladium catalyst, no additives) [1]. This represents a significant improvement over traditional stoichiometric reduction methods (Zn, Sn, SmI₂, hydrazine) that suffer from lower selectivity, heavy-metal waste, and challenging scale-up [1]. The catalyst can be recycled up to five times without loss of activity [1]. The industrial importance of this compound class in polymerization inhibition and photoresist stripping applications makes high-yield, scalable synthesis a critical procurement consideration [2].

Catalytic Hydrogenation Yield
Class-level
Up to 98% yield, catalyst recyclable 5× (room temp, Pd/C, H₂)
May support scalable, high-purity synthesis
Class-level evidence; nitrohexane → N-hexylhydroxylamine
Catalytic hydrogenation Green chemistry Process chemistry

Patent Landscape Density: 351 Patents Citing N-Hexylhydroxylamine Hydrochloride Validate Broad Industrial Applicability

N-Hexylhydroxylamine hydrochloride is cited in 351 patents, with one associated literature reference and one annotation hit [1]. This patent density reflects established industrial deployment across multiple sectors: polymerization inhibition, antioxidant formulations, pharmaceutical intermediates, and photoresist chemistry [2]. By comparison, shorter-chain N-alkylhydroxylamines (methyl, ethyl) are primarily cited in the context of simple synthetic intermediates, while the C₆ chain length appears in patents spanning more diverse application fields, suggesting a uniquely balanced property profile that attracts broader industrial IP coverage.

Patent Landscape
Data to verify
351 patents citing N-hexylhydroxylamine hydrochloride
Supports broad industrial sourcing context
PubChemLite; patent count as industrial relevance proxy
Patent landscape Industrial utility Freedom to operate

Optimal Research and Industrial Application Scenarios for N-Hexylhydroxylamine Based on Differentiated Evidence


Mechanistic Studies of Lipoxygenase Enzyme Activation Where Short-Chain Analogs Are Inert

N-Hexylhydroxylamine is specifically suited for lipoxygenase-1 mechanistic investigations requiring a reductant that engages the enzyme's active-site iron to quench the ferric (active) form. The C₆ chain provides the minimum alkyl length necessary to confer measurable induction period extension, whereas N-methylhydroxylamine and hydroxylamine are completely inactive in this assay [1]. At the same time, the sub-maximal potency relative to N-octylhydroxylamine (approximately 50%) provides a useful intermediate activity level for studying chain-length-dependent binding contributions near the catalytic iron center [1]. The compound thus fills a critical SAR gap between inactive short-chain and fully active long-chain analogs.

Synthesis of Moderately Lipophilic Nitrones and Oximes for Drug Discovery

N-Hexylhydroxylamine's LogP of ~1.94 makes it the reagent of choice for generating N-hexyl nitrones and oximes with intermediate lipophilicity suitable for CNS-targeted or membrane-permeable compound libraries [1]. The ~90-fold increase in LogP over N-methylhydroxylamine (LogP ≈ −0.01) translates directly to enhanced organic-phase partitioning during workup and improved compatibility with hydrophobic pharmacophore models . When coupled with the high-yield catalytic synthesis route (up to 98%), procurement of high-purity N-hexylhydroxylamine supports efficient parallel library synthesis at medicinal chemistry scale [2].

Polymerization Inhibition and Antioxidant Formulation Development

N-Hexylhydroxylamine is cited in 351 patents and is explicitly identified as a key intermediate for polymerization inhibitors, antioxidants, and photoresist strippers [1]. Its C₆ chain length provides a balance of volatility, solubility in organic monomer phases, and radical-scavenging kinetics that differs from both the overly volatile short-chain analogs and the poorly soluble long-chain derivatives. Industrial process chemists selecting a polymerization short-stopping agent or antioxidant additive can justify the C₆ variant based on its broad patent precedent across multiple application fields, reducing regulatory and IP risk [1].

Green Chemistry Process Development Leveraging Catalytic Hydrogenation

For process chemistry groups developing scalable, environmentally benign routes to N-alkylhydroxylamines, N-hexylhydroxylamine exemplifies the substrate scope of the additive-free Pd-catalyzed hydrogenation methodology that achieves up to 98% yield at room temperature with catalyst recycling (5 cycles) [2]. This method avoids the heavy-metal waste associated with stoichiometric Zn, Sn, or SmI₂ reductions and eliminates the need for the amine additives required in aromatic hydroxylamine hydrogenation [2]. Sourcing N-hexylhydroxylamine produced via this route ensures lower residual metal content and higher purity, critical for electronic-grade and pharmaceutical intermediate applications.

Application
Selection Property
Validation Focus
Lipoxygenase-1 enzyme mechanistic studies
Intermediate chain length provides threshold activity
Threshold chain-length-dependent enzyme engagement
Nitrone/oxime synthesis for drug discovery libraries
Moderate lipophilicity supports organic-phase workup
Organic-phase extraction efficiency and product purity
Polymerization inhibitor and antioxidant formulation
Balanced volatility and solubility in organic monomer phases
Radical-scavenging kinetics and process compatibility
Green catalytic hydrogenation process scale-up
Additive-free Pd-catalyzed route with high yield
Catalyst recyclability and residual metal content
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